molecular formula C22H23N5O4 B14998872 7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14998872
M. Wt: 421.4 g/mol
InChI Key: NHGBKPMVWGKYJP-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-13-19(21(28)26-16-7-5-6-8-17(16)30-3)20(27-22(25-13)23-12-24-27)15-10-9-14(29-2)11-18(15)31-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25)

InChI Key

NHGBKPMVWGKYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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